molecular formula C11H12ClNO4 B2883381 3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate CAS No. 1239731-83-9

3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate

Cat. No.: B2883381
CAS No.: 1239731-83-9
M. Wt: 257.67
InChI Key: PPVZZOLGGWEGOL-UHFFFAOYSA-N
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Description

3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes ethyl, methyl, and chloro substituents on a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by chlorination and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl 5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
  • 3-Ethyl 5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate oxalate salt

Uniqueness

3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-4-17-11(15)8-5-7(10(14)16-3)6(2)13-9(8)12/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVZZOLGGWEGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)OC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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